molecular formula C10H11ClINO B5844522 N-(2-chloro-4-iodophenyl)-2-methylpropanamide

N-(2-chloro-4-iodophenyl)-2-methylpropanamide

Cat. No. B5844522
M. Wt: 323.56 g/mol
InChI Key: ZFRJZQCPOGMFFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-chloro-4-iodophenyl)-2-methylpropanamide often involves complex reactions, including the use of lithium aluminium hydride (LiAlH4) for reductions. For instance, the reduction of 2-chloro-N-phenylpropanamide with LiAlH4 yields amines through a mechanism that might involve intermediate aziridines, showcasing the reductive capabilities and chemoselectivity of LiAlH4 in the presence of chloro and amide functional groups (Vilhelmsen et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2-chloro-4-iodophenyl)-2-methylpropanamide has been studied using various spectroscopic methods and computational techniques. Techniques such as X-ray diffraction, IR, NMR (1H and 13C), and UV-Vis spectroscopy, alongside DFT calculations, are instrumental in elucidating the molecular geometry, electronic properties, and the nature of chemical bonds within the molecule. These studies reveal the impact of substituents on the aromatic ring concerning electronic distribution and molecular stability (Demir et al., 2016).

Chemical Reactions and Properties

N-(2-chloro-4-iodophenyl)-2-methylpropanamide and its analogs undergo various chemical reactions, highlighting their reactivity towards nucleophiles and electrophiles. Chemoselective reactions, for example, allow for the synthesis of diverse compounds, demonstrating the molecule's versatility in organic synthesis. The presence of both chloro and iodo substituents offers unique reactivity patterns, facilitating selective transformations and the formation of novel compounds (Hajji et al., 2002).

Physical Properties Analysis

The physical properties of compounds like N-(2-chloro-4-iodophenyl)-2-methylpropanamide are influenced by their molecular structure. Properties such as melting point, boiling point, solubility, and crystal structure are directly affected by the nature of the substituents on the aromatic ring. Studies involving X-ray diffraction and computational modeling provide insights into the crystal packing, hydrogen bonding patterns, and overall solid-state structure of these compounds, which in turn influence their physical properties and potential applications (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of N-(2-chloro-4-iodophenyl)-2-methylpropanamide, including its reactivity, stability, and interaction with various reagents, are pivotal for its applications in organic synthesis and material science. The compound's ability to undergo reactions such as nucleophilic substitution, addition, and rearrangement highlights its chemical versatility. The presence of halogen substituents notably influences its reactivity, making it a valuable precursor for the synthesis of a wide range of derivatives and polymers (Palanki et al., 2000).

Safety And Hazards

As with any chemical compound, handling “N-(2-chloro-4-iodophenyl)-2-methylpropanamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClINO/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRJZQCPOGMFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6102046

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